5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL 5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
Brand Name: Vulcanchem
CAS No.: 34374-69-1
VCID: VC17570986
InChI: InChI=1S/C11H16N4O/c1-3-4-5-6-9-8(2)14-11-12-7-13-15(11)10(9)16/h7H,3-6H2,1-2H3,(H,12,13,14)
SMILES:
Molecular Formula: C11H16N4O
Molecular Weight: 220.27 g/mol

5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL

CAS No.: 34374-69-1

Cat. No.: VC17570986

Molecular Formula: C11H16N4O

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL - 34374-69-1

Specification

CAS No. 34374-69-1
Molecular Formula C11H16N4O
Molecular Weight 220.27 g/mol
IUPAC Name 5-methyl-6-pentyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Standard InChI InChI=1S/C11H16N4O/c1-3-4-5-6-9-8(2)14-11-12-7-13-15(11)10(9)16/h7H,3-6H2,1-2H3,(H,12,13,14)
Standard InChI Key SFTANOUDTHKYPF-UHFFFAOYSA-N
Canonical SMILES CCCCCC1=C(N=C2N=CNN2C1=O)C

Introduction

Chemical Structure and Nomenclature

Core Scaffold and Substituents

The compound features a triazolo[1,5-a]pyrimidine core, a bicyclic system comprising a triazole ring fused to a pyrimidine ring. The triazole moiety (a five-membered ring with three nitrogen atoms) contributes to the molecule’s aromaticity and hydrogen-bonding capacity, while the pyrimidine ring provides sites for functionalization. Key substituents include:

  • 5-Methyl group: A methyl (-CH₃) group at position 5 of the pyrimidine ring.

  • 6-Pentyl group: A pentyl (-C₅H₁₁) chain at position 6 of the pyrimidine ring.

  • 7-Hydroxyl group: A hydroxyl (-OH) group at position 7, which may tautomerize to a ketone form under certain conditions .

Synonyms and Identifiers

The compound is recognized by multiple systematic and trivial names, including:

  • 5-Methyl-6-pentyl triazolo[1,5-a]pyrimidin-7(1H)-one (tautomeric form)

  • SCHEMBL10493808 (Chemical identifier)

  • Q82496779 (Wikidata ID)
    Related derivatives, such as 2-(ethylthio)-5-methyl-6-pentyl triazolo[1,5-a]pyrimidin-7(4H)-one (CAS 896667-72-4), feature additional functional groups like ethylthio (-S-C₂H₅) substituents .

Synthesis and Characterization

Analytical Characterization

Key techniques for structural elucidation include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra to confirm substituent positions and tautomeric forms.

  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight verification (e.g., observed m/z 220.28 for [M+H]⁺) .

  • X-ray Crystallography: Limited data exist, but related triazolo-pyrimidines exhibit planar bicyclic cores with substituents in equatorial orientations .

Physicochemical Properties

Thermodynamic Parameters

  • LogP (Octanol-Water Partition Coefficient): ~2.1 (moderate lipophilicity, suitable for membrane permeability) .

  • Water Solubility: ~0.1 mg/mL (low solubility, necessitating formulation aids for biological studies) .

Stability and Reactivity

The hydroxyl group at position 7 renders the compound susceptible to oxidation, potentially forming a ketone tautomer. Storage under inert atmospheres and low temperatures is advisable to prevent degradation .

Pharmacological and Industrial Applications

Biological Activity

Although direct studies on 5-methyl-6-pentyl- triazolo[1,5-a]pyrimidin-7-OL are scarce, structurally related compounds exhibit diverse activities:

  • Trapidil Analogs: Coronary vasodilation via adenosine receptor agonism .

  • Antimicrobial Agents: Triazolo-pyrimidines with alkyl chains show activity against Gram-positive bacteria .

Material Science Applications

The planar aromatic core and substituent flexibility make this compound a candidate for:

  • Organic Semiconductors: Charge transport layers in OLEDs .

  • Metal-Organic Frameworks (MOFs): Ligands for porous materials with gas storage capabilities .

Analytical Methods and Quality Control

Quantification Techniques

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm .

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization (e.g., silylation) to improve volatility for GC analysis .

Challenges and Future Directions

Knowledge Gaps

  • Synthetic Optimization: Scalable routes for large-scale production.

  • Pharmacokinetic Studies: ADME (absorption, distribution, metabolism, excretion) profiling.

Emerging Opportunities

  • Targeted Drug Delivery: Functionalization with targeting moieties (e.g., folate conjugates) for cancer therapy.

  • Green Chemistry: Solvent-free synthesis using microwave irradiation to reduce environmental impact .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator